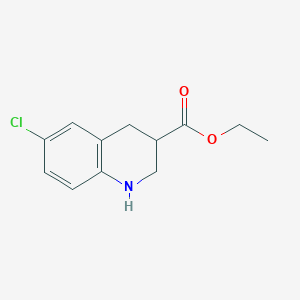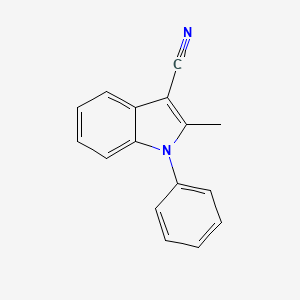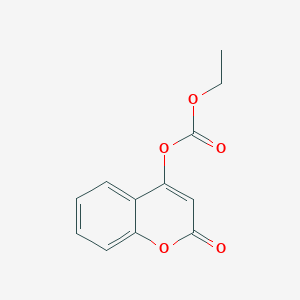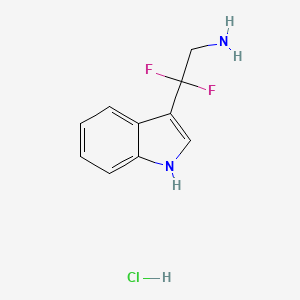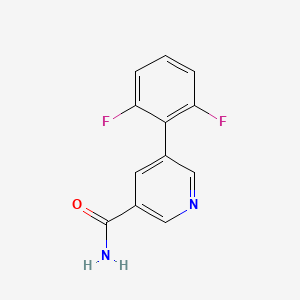
5-(2,6-Difluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Difluorophenyl)nicotinamide: is a chemical compound with the molecular formula C12H8F2N2O. It is a derivative of nicotinamide, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Difluorophenyl)nicotinamide typically involves the reaction of 2,6-difluoroaniline with nicotinic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,6-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(2,6-Difluorophenyl)nicotinamide is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of fluorine atoms can impart desirable properties like increased chemical resistance and thermal stability .
Mecanismo De Acción
The mechanism of action of 5-(2,6-Difluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
- 5-(2,5-Difluorophenyl)nicotinamide
- 5-(3,4-Difluorophenyl)nicotinamide
- 5-(2,6-Dichlorophenyl)nicotinamide
Comparison: Compared to its analogs, 5-(2,6-Difluorophenyl)nicotinamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 2,6-difluoro substitution pattern may enhance the compound’s stability and binding affinity to certain biological targets compared to other substitution patterns .
Propiedades
Número CAS |
1346691-81-3 |
|---|---|
Fórmula molecular |
C12H8F2N2O |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
5-(2,6-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
Clave InChI |
YUGPQCKOUAUQNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





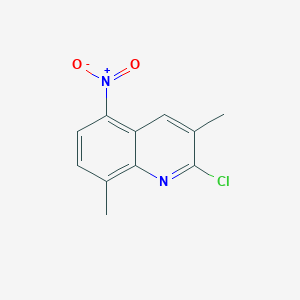
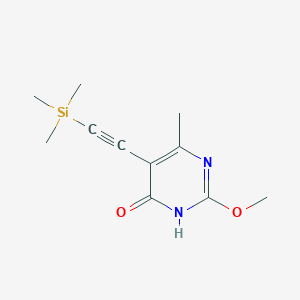
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)



